molecular formula C7H5BBrFO3 B1526655 4-Bromo-2-fluoro-3-formylphenylboronic acid CAS No. 1451393-06-8

4-Bromo-2-fluoro-3-formylphenylboronic acid

Cat. No. B1526655
M. Wt: 246.83 g/mol
InChI Key: UIXKWZUGARWZOM-UHFFFAOYSA-N
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Description

“4-Bromo-2-fluoro-3-formylphenylboronic acid” is a chemical compound that is used in various industrial applications . It is similar to “4-Formyphenylboronic acid”, which is used as an enzyme stabilizer for proteases and particularly for lipases in liquid detergent preparations .


Synthesis Analysis

The synthesis of “4-Bromo-2-fluoro-3-formylphenylboronic acid” involves the use of palladium-mediated coupling with various aryl boronic acids . This process is similar to the synthesis of “4-Formyphenylboronic acid”, which was reported by the group of Heinrich Nöth in 1990 .


Molecular Structure Analysis

The molecular weight of “4-Bromo-2-fluoro-3-formylphenylboronic acid” is 246.83 . Its IUPAC name is “4-bromo-2-fluoro-3-formylphenylboronic acid” and its InChI code is "1S/C7H5BBrFO3/c9-6-2-1-5 (8 (12)13)7 (10)4 (6)3-11/h1-3,12-13H" .


Chemical Reactions Analysis

“4-Bromo-2-fluoro-3-formylphenylboronic acid” may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This is similar to the Suzuki–Miyaura (SM) cross-coupling reaction, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-fluoro-3-formylphenylboronic acid” include a molecular weight of 246.83 , a storage temperature of 2-8°C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling

4-Bromo-2-fluoro-3-formylphenylboronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds in organic synthesis . This reaction is widely used for synthesizing various biaryls, an essential structure in many pharmaceuticals and organic materials.

Protodeboronation

This compound can undergo protodeboronation, a process where the boron moiety is removed from the molecule . This reaction is crucial for the synthesis of complex molecules where the boronic acid acts as a temporary group that is removed at a later stage in the synthesis.

Drug Design and Delivery

Boronic acids and their esters, including 4-Bromo-2-fluoro-3-formylphenylboronic acid , are considered for the design of new drugs and drug delivery devices. They are particularly useful as boron-carriers suitable for neutron capture therapy, a targeted cancer treatment .

Hydrolysis Studies

The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH is an area of study where 4-Bromo-2-fluoro-3-formylphenylboronic acid can be applied. Understanding this process is vital for the development of boron-containing drugs that are stable in aqueous environments .

Synthesis of MMP-12 Inhibitors

This boronic acid is used as a reactant for the preparation of N-(biarylsulfonyl) α-amino acids, which serve as inhibitors for matrix metalloproteinase-12 (MMP-12), an enzyme implicated in various inflammatory and oncologic processes .

Liquid Crystal Synthesis

In the field of materials science, 4-Bromo-2-fluoro-3-formylphenylboronic acid is utilized in the synthesis of novel liquid crystalline compounds. These materials have applications in displays and other electronic devices .

Safety And Hazards

The safety information for “4-Bromo-2-fluoro-3-formylphenylboronic acid” includes hazard statements H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

Future Directions

The future directions for “4-Bromo-2-fluoro-3-formylphenylboronic acid” could involve its use in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings.

properties

IUPAC Name

(4-bromo-2-fluoro-3-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrFO3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXKWZUGARWZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Br)C=O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201229536
Record name Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-3-formylphenylboronic acid

CAS RN

1451393-06-8
Record name Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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